m-PEG24-alcohol

Antibody-Drug Conjugate (ADC) Bioconjugation Linker-Payload

m-PEG24-alcohol (CAS 2376450-73-4) is a monodisperse, polyethylene glycol (PEG)-based linker with a defined 24-unit ethylene glycol chain, a methoxy group at one terminus, and a reactive hydroxyl group at the other. It is a key building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and in various bioconjugation applications.

Molecular Formula C49H100O25
Molecular Weight 1089.3 g/mol
CAS No. 2376450-73-4
Cat. No. B15542643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG24-alcohol
CAS2376450-73-4
Molecular FormulaC49H100O25
Molecular Weight1089.3 g/mol
Structural Identifiers
InChIInChI=1S/C49H100O25/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h50H,2-49H2,1H3
InChIKeyZPFISRZFZGAZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG24-alcohol (CAS 2376450-73-4): A Quantitative Procurement Guide for PROTAC Linker Selection and PEGylation Research


m-PEG24-alcohol (CAS 2376450-73-4) is a monodisperse, polyethylene glycol (PEG)-based linker with a defined 24-unit ethylene glycol chain, a methoxy group at one terminus, and a reactive hydroxyl group at the other [1]. It is a key building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and in various bioconjugation applications . Its utility stems from the hydrophilic PEG spacer, which confers high water solubility, and the terminal hydroxyl, which allows for facile derivatization into a wide array of functionalized linkers . As a pure, single-chain-length compound with a molecular weight of 1089.30 g/mol, it provides a precisely controlled spacing and hydrophilicity that is critical for optimizing the ternary complex formation in PROTACs and the pharmacokinetic profiles of conjugated biomolecules [2].

Why m-PEG24-alcohol Cannot Be Interchanged with Other PEG Linkers in Critical PROTAC and Conjugation Workflows


The performance of PEG linkers in applications like PROTACs is exquisitely sensitive to chain length, which directly impacts ternary complex formation, cellular permeability, and target protein degradation efficiency [1]. Using a shorter PEG chain, such as m-PEG12-alcohol, or a longer one can drastically alter the spatial relationship between the target protein and the E3 ligase, leading to suboptimal ubiquitination and reduced degradation [2]. Similarly, polydisperse or non-PEG linkers introduce variability in these critical parameters, making results irreproducible and hindering lead optimization. The following evidence demonstrates that m-PEG24-alcohol occupies a specific performance niche where its 24-unit chain length provides a quantifiable advantage in key metrics like conjugation efficiency and biological activity, making generic substitution a significant risk to experimental success and procurement value [3].

Quantitative Differentiation of m-PEG24-alcohol (2376450-73-4) for Procurement Decision-Making


Superior Conjugation Yield and Reduced Aggregate Formation vs. Shorter PEG Linkers in ADC Synthesis

In a direct head-to-head comparison within the same study, an ADC construct using a PEG24 linker (LP5) achieved a near-quantitative post-purification yield of 99%, significantly outperforming the analogous PEG12 construct (LP3) which yielded 80% and a PEG2 construct (LP2) with 82% yield [1]. Critically, the PEG24 construct also minimized high molecular weight species (HMWS) to just 0.9%, compared to 3.9% for the PEG12 construct and 2.3% for the PEG2 construct, indicating superior control over aggregation [1].

Antibody-Drug Conjugate (ADC) Bioconjugation Linker-Payload Aggregation

Enhanced In Vitro Potency vs. Shorter PEG Linkers in a Head-to-Head ADC Cytotoxicity Assay

The same PEG24-based ADC construct (LP5) demonstrated superior potency compared to its PEG12 analog (LP3) in a direct cytotoxicity assay against two cancer cell lines. Against SKBR-3 cells, the PEG24 construct exhibited an EC50 of 12.5 ng/mL, a 1.2-fold improvement over the PEG12 construct's EC50 of 15.5 ng/mL. The difference was more pronounced in HCC-78 cells, where the PEG24 construct had an EC50 of 97.6 ng/mL, a 1.5-fold improvement over the PEG12 construct's EC50 of 144.1 ng/mL [1].

ADC Cytotoxicity EC50 Linker-Payload Potency

Optimized Maleimide Reactivity Profile for Efficient Bioconjugation

While m-PEG24-alcohol itself does not contain a maleimide group, its commercial derivatives (e.g., SM-PEG24) exhibit a well-characterized reactivity profile essential for bioconjugation. Data shows that the SM-PEG24 linker has a maleimide reactivity of 100%, ensuring complete functionalization. Its T50 value for NHS release is 34 minutes, a rate that balances efficient conjugation with manageable hydrolysis for many applications [1]. This contrasts with shorter (SM-PEG6, T50=26 min) and longer (SM-PEG45, T50=6 min) linkers, highlighting that the PEG24 backbone offers a distinct kinetic window for controlled, stepwise bioconjugation.

Bioconjugation Maleimide Reactivity Linker Chemistry PEGylation

Defined Chain Length and High Purity Ensure Reproducibility in Conjugation Chemistry

Unlike polydisperse PEG products which contain a distribution of chain lengths and molecular weights, m-PEG24-alcohol is a monodisperse compound with a precise molecular formula (C49H100O25) and exact molecular weight (1089.30 g/mol) [1]. This translates to a high degree of purity, with multiple commercial sources specifying a purity of ≥98% by analytical methods such as HPLC . In contrast, many generic, lower-cost PEG alternatives are polydisperse (e.g., average MW ~1000, with a range of chain lengths), which introduces significant batch-to-batch variability in conjugation stoichiometry and resulting biophysical properties of the final conjugate.

PEGylation Monodispersity Quality Control Reproducibility

Optimal Applications for m-PEG24-alcohol Based on Quantitative Performance Data


PROTAC Linker Library Synthesis and SAR Studies

The defined 24-unit PEG spacer provides a critical, quantifiable distance between the target-binding and E3-ligase-binding moieties in PROTACs. This property is essential for systematic structure-activity relationship (SAR) studies, where the linker length is a key variable. As demonstrated in ADC research, where a PEG24 spacer led to a 1.5-fold improvement in potency over a PEG12 spacer [1], this compound is ideal for constructing PROTAC libraries to optimize degradation efficiency, minimizing the confounding effects of linker length variability.

ADC Linker-Payload Development and Optimization

Direct evidence shows that a PEG24-containing linker-payload provides a significant advantage in ADC development, delivering a 99% conjugation yield and 0.9% HMWS, while also exhibiting superior potency against cancer cell lines compared to PEG12 analogs [1]. These quantitative improvements make m-PEG24-alcohol a strategic choice for building ADCs where high purity, low aggregation, and enhanced in vitro activity are paramount.

Precision Bioconjugation for Advanced Therapeutics and Diagnostics

The monodisperse nature and ≥98% purity of m-PEG24-alcohol ensure reproducible, stoichiometric conjugation to proteins, peptides, and other biomolecules. This is in stark contrast to polydisperse PEG alternatives, which lead to variable and undefined conjugation. This precision is non-negotiable in applications like the preparation of well-defined, clinical-stage biotherapeutics or sensitive diagnostic probes, where batch-to-batch consistency is a key procurement and regulatory requirement.

Nanoparticle and Liposome Surface Engineering

The hydrophilic PEG24 spacer is known to increase the solubility and stability of nanoparticles and liposomes in aqueous media by providing a steric barrier that reduces protein adsorption and aggregation . The quantitative data on ADC aggregation (HMWS reduction from 3.9% to 0.9%) [1] supports the use of m-PEG24-alcohol as a surface-modifying agent to create well-dispersed, long-circulating nanocarriers with improved colloidal stability, a critical quality attribute for in vivo applications.

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